AV-412 free base

EGFR L858R mutant in vivo efficacy genetically engineered mouse model

EGFR T790M gatekeeper mutations confer clinical resistance to first-generation TKIs like erlotinib and gefitinib, leaving researchers without effective tool compounds for resistant models. AV-412 free base is an irreversible dual EGFR/HER2 inhibitor that directly addresses this critical gap, retaining potent activity against the EGFR L858R/T790M double mutant. • IC50: 0.79 nM (EGFR T790M), 2.3 nM (EGFR L858R/T790M); >10-fold more potent than erlotinib in EGFR L858R-driven tumor models • Complete tumor growth inhibition in H1975 and KPL-4 xenografts where erlotinib, gefitinib, and lapatinib are ineffective • Supplied with ≥98% purity, rigorous analytical QC, and global shipping for immediate research deployment

Molecular Formula C27H28ClFN6O
Molecular Weight 507.0 g/mol
CAS No. 451492-95-8
Cat. No. B1245388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-412 free base
CAS451492-95-8
SynonymsAV 412
AV-412
AV412 cpd
MP 412
MP-412
MP412 cpd
N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide
Molecular FormulaC27H28ClFN6O
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
InChIInChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
InChIKeyZAJXXUDARPGGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AV-412 Free Base: Dual EGFR/ErbB2 Inhibitor


AV-412 free base (also known as MP-412) is a second-generation, orally bioavailable dual tyrosine kinase inhibitor (TKI) that targets both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2) [1][2]. It is classified as an irreversible anilinoquinazoline derivative and was developed as a potential antineoplastic agent for the treatment of solid tumors that overexpress EGFR or ErbB2, including those harboring resistance mutations to first-generation TKIs [3]. Preclinical and early clinical studies have characterized its kinase inhibition profile, cellular efficacy, and in vivo antitumor activity, although clinical development was discontinued after Phase I [4].

Dual EGFR/ErbB2 irreversible inhibition pathway studies
EGFR T790M gatekeeper mutation resistance model research
ErbB2-overexpressing tumor model investigation

AV-412 Superiority Over Other EGFR/ErbB2 TKIs


AV-412 free base is not functionally interchangeable with first-generation EGFR inhibitors like erlotinib or gefitinib, nor with the approved dual EGFR/ErbB2 inhibitor lapatinib, due to its distinct activity profile against specific resistance-conferring EGFR mutants. Preclinical evidence demonstrates that AV-412 retains potent inhibitory activity against the EGFR L858R/T790M double mutant, a genotype that confers clinical resistance to both erlotinib and gefitinib [1][2]. Furthermore, AV-412 exhibits in vivo antitumor efficacy in xenograft models (e.g., NCI-H1975 and KPL-4) where lapatinib, erlotinib, and gefitinib are ineffective [3][4]. This differential activity profile underscores the necessity for precise compound selection in research and development settings where the target biology involves specific EGFR mutations, particularly the T790M gatekeeper mutation.

AV-412
Erlotinib / Gefitinib
Response in EGFR T790M+ models may not transfer; activity against gatekeeper mutant may differ
AV-412
Lapatinib
Reported ErbB2-driven model response may not replicate; lapatinib-resistant context may limit substitution

AV-412 Free Base: Preclinical Evidence vs. Comparators


Potency Over Erlotinib in EGFR L858R Tumor Model

In a genetically engineered mouse model of lung adenocarcinoma driven by the EGFR L858R mutation, AV-412 demonstrated greater than 10-fold higher potency than erlotinib [1][2]. AV-412 at 1 mg/kg daily oral dose resulted in rapid and complete tumor regression, whereas erlotinib at the same dose (1 mg/kg) was inactive [3]. The ED50 of AV-412 in this model was 0.1 mg/kg as a daily dose [4].

In vivo L858R model response
Head-to-head
Reported >10-fold higher tumor regression vs erlotinib at 1 mg/kg
Supports model-response context in EGFR L858R-driven tumors
ED50 0.1 mg/kg daily; erlotinib required 10 mg/kg for activity
EGFR L858R mutant in vivo efficacy genetically engineered mouse model

Antitumor Efficacy in H1975 Model Resistant to EGFR TKIs

In the H1975 non-small cell lung cancer (NSCLC) xenograft model, which harbors the EGFR L858R+T790M double mutation, AV-412 administered at doses of 75 or 150 mg/kg daily for 14 days demonstrated potent anti-tumor effects [1][2]. In contrast, both gefitinib at 225 mg/kg and erlotinib at 100 mg/kg were ineffective (resistant) in this model under the same treatment duration [3][4]. The study also noted that lapatinib was ineffective against NCI-H1975 cells in vivo [5].

T790M+ NSCLC xenograft response
Head-to-head
Active in H1975 model; gefitinib/erlotinib inactive
Supports T790M resistance model-response context
75-150 mg/kg daily oral, 14 days
EGFR T790M resistance NSCLC xenograft in vivo efficacy

Activity in Lapatinib-Resistant KPL-4 Breast Cancer Xenograft

In the KPL-4 breast cancer xenograft model, which overexpresses ErbB2, AV-412 (MP-412) exhibited potent antitumor activity, whereas lapatinib, an approved dual EGFR/ErbB2 inhibitor, was ineffective [1][2]. Additionally, this model was noted to be resistant to gefitinib, further highlighting AV-412's unique profile [3][4].

ErbB2+ lapatinib-resistant model
Head-to-head
Active in KPL-4 model; lapatinib ineffective
Supports lapatinib-resistant model context
ErbB2-overexpressing breast cancer xenograft
ErbB2/HER2 breast cancer xenograft lapatinib resistance

Cellular EGFR Inhibition in H1975 Gefitinib-Resistant Cells

In cellular assays, AV-412 inhibited autophosphorylation of EGFR with an IC50 of 43 nM [1]. More importantly, in the gefitinib-resistant H1975 cell line (harboring EGFR L858R+T790M), AV-412 abrogated EGFR signaling, whereas this signaling is known to be resistant to gefitinib and erlotinib [2]. The compound also inhibited EGF-dependent cell proliferation with an IC50 of 100 nM [3].

Cellular EGFR signaling IC50
Class-level
EGFR autophosphorylation IC50 43 nM; proliferation IC50 100 nM
Supports cellular target engagement in T790M context
Class-level inference for comparator resistance
cellular potency EGFR autophosphorylation T790M resistance

AV-412 Free Base: Recommended Research Applications


EGFR T790M-Mediated Resistance in NSCLC Models

AV-412 is optimally suited for in vitro and in vivo studies focused on the EGFR L858R/T790M double mutant, a key resistance mechanism to first-generation EGFR inhibitors. Its demonstrated activity in the H1975 xenograft model and in cellular assays using H1975 cells [1][2] makes it a critical tool for probing signaling pathways and evaluating combination strategies designed to overcome T790M-mediated resistance. This application is supported by the compound's ability to abrogate EGFR signaling and inhibit tumor growth in models where erlotinib, gefitinib, and lapatinib are ineffective [3][4].

ErbB2-Driven Lapatinib-Resistant Breast Cancer Models

The preclinical activity of AV-412 in the lapatinib-resistant KPL-4 breast cancer xenograft model [5][6] positions this compound as a valuable reagent for dissecting mechanisms of resistance to lapatinib in ErbB2-overexpressing cancers. Researchers can use AV-412 to compare signaling outputs and tumor responses with lapatinib, potentially identifying biomarkers or combination partners to enhance dual EGFR/ErbB2 inhibition in resistant settings.

Comparative Pharmacology vs. Erlotinib in L858R Models

Given the >10-fold higher potency of AV-412 relative to erlotinib in a genetically engineered EGFR L858R lung tumor model [7][8], AV-412 serves as a benchmark compound for studies aiming to understand the differential sensitivity of the L858R mutant to various TKIs. This application is particularly relevant for preclinical pharmacodynamic and efficacy studies where the L858R mutation represents a significant patient subset.

Application
Selection Property
Validation Focus
T790M-mediated resistance studies
Activity in T790M+ NSCLC models
Tumor growth inhibition & EGFR pathway analysis
ErbB2+ lapatinib-resistant breast cancer research
Response in ErbB2-overexpressing models
ErbB2 signaling pathway inhibition
Comparative EGFR L858R pharmacology
Relative response in L858R-driven models
Dose-response & EGFR pathway analysis

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53 linked technical documents
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